Celikalim Celikalim Way 120491 activates ATP-sensitive potassium channels.
Brand Name: Vulcanchem
CAS No.: 124916-54-7
VCID: VC0547090
InChI: InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1
SMILES: CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C
Molecular Formula: C20H18F3NO4
Molecular Weight: 393.4 g/mol

Celikalim

CAS No.: 124916-54-7

Cat. No.: VC0547090

Molecular Formula: C20H18F3NO4

Molecular Weight: 393.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Celikalim - 124916-54-7

Specification

CAS No. 124916-54-7
Molecular Formula C20H18F3NO4
Molecular Weight 393.4 g/mol
IUPAC Name 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one
Standard InChI InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1
Standard InChI Key ZORATYFUTXFLJS-SJORKVTESA-N
Isomeric SMILES CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C
SMILES CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C
Canonical SMILES CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Celikalim is a chiral small molecule with a naphthylamide backbone. Its IUPAC name is 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one, featuring a trifluoromethoxy group critical for its biological activity . The compound’s stereochemistry—determined by the (3S,4R) configuration—plays a key role in its selectivity for KATP_{\text{ATP}} channels .

Table 1: Key Chemical Properties of Celikalim

PropertyValue
Molecular Weight393.36 g/mol
Molecular FormulaC20H18F3NO4\text{C}_{20}\text{H}_{18}\text{F}_{3}\text{NO}_{4}
CAS Registry124916-54-7
InChIKeyZORATYFUTXFLJS-SJORKVTESA-N
SolubilitySoluble in DMSO, ethanol

Synthesis and Stability

Celikalim’s synthesis involves a multi-step process starting with the condensation of a trifluoromethoxy-substituted chromene derivative with an isoindolinone intermediate. The trifluoromethoxy group enhances metabolic stability and membrane permeability, contributing to its oral bioavailability . Stability studies indicate that the compound remains intact in aqueous solutions at pH 7.4 for over 24 hours, making it suitable for in vivo applications .

Pharmacological Mechanism and Target Engagement

Potassium Channel Activation

Celikalim binds to sulfonylurea receptor (SUR) subunits of KATP_{\text{ATP}} channels, stabilizing their open conformation. This activation increases K+^+ efflux, leading to membrane hyperpolarization and reduced intracellular Ca2+^{2+} levels in smooth muscle cells . In vascular tissues, this mechanism results in vasodilation and antihypertensive effects, while in bladder smooth muscle, it suppresses involuntary contractions .

Secondary Effects on Calcium Channels

Beyond KATP_{\text{ATP}} activation, Celikalim inhibits L-type voltage-gated calcium channels (ICaI_{\text{Ca}}) in cardiac myocytes at micromolar concentrations. This dual action contributes to its negative inotropic effects, observed in feline atrial and ventricular tissues with IC50_{50} values of 0.95 μM and 0.29 μM, respectively . Glyburide, a KATP_{\text{ATP}} antagonist, reverses these effects, confirming channel-specific activity .

Therapeutic Applications and Preclinical Findings

Overactive Bladder and Urinary Disorders

Celikalim demonstrates potent activity in bladder smooth muscle, suppressing carbachol-induced contractions in pig detrusor strips with an IC50_{50} of 12 nM . In a rat model of bladder instability, continuous infusion (0.2 μg/kg/min) reduced non-voiding contractions by 67% without affecting micturition pressure . These effects are glyburide-sensitive, confirming KATP_{\text{ATP}}-mediated action .

Cardioprotection in Ischemia-Reperfusion Injury

Pretreatment with Celikalim (0.2 μg/kg/min) in rabbits subjected to coronary occlusion reduced myocardial infarct size by 52% and suppressed ventricular arrhythmias during reperfusion . These benefits were abolished by 5-hydroxydecanoate, a mitochondrial KATP_{\text{ATP}} blocker, implicating channel activation in cardioprotection .

Comparative Analysis with Other Potassium Channel Openers

Table 2: Comparative Efficacy of KATP_{\text{ATP}} Openers

AgentBladder IC50_{50} (nM)Vascular EC50_{50} (μM)
Celikalim120.45
Cromakalim380.50
Pinacidil2100.75

Selectivity and Side Effects

Celikalim’s trifluoromethoxy group confers higher selectivity for bladder KATP_{\text{ATP}} channels over pancreatic β-cell variants, minimizing hypoglycemia risk . In contrast, cromakalim-induced insulin secretion occurs at therapeutic doses, limiting its utility in diabetic patients .

Clinical Development and Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator